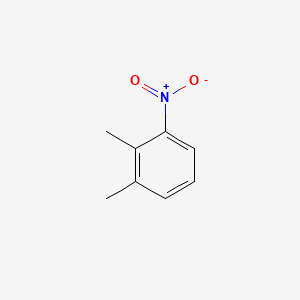

1,2-DIMETHYL-3-NITROBENZENE

Description

General Context and Significance of Aromatic Nitro Compounds in Organic Chemistry and Industry

Aromatic nitro compounds are a class of organic molecules characterized by the presence of at least one nitro group (-NO2) attached to an aromatic ring. numberanalytics.comnih.gov This functional group is a strong electron-withdrawing group, a characteristic that significantly influences the electronic properties of the aromatic ring and imparts unique reactivity to the molecule. numberanalytics.comnih.gov The versatility and reactivity of aromatic nitro compounds make them crucial intermediates in the synthesis of a wide array of commercially valuable products. numberanalytics.comfiveable.me

In various industries, these compounds serve as precursors for the production of pharmaceuticals, dyes, and explosives. numberanalytics.comfiveable.me For instance, the reduction of aromatic nitro compounds yields aromatic amines, which are fundamental building blocks in the manufacturing of dyes and numerous pharmaceutical agents. numberanalytics.comfiveable.me Their applications also extend to the agricultural sector, where they are used in the synthesis of pesticides and herbicides. numberanalytics.comontosight.ai The synthesis of aromatic nitro compounds is a fundamental topic in organic chemistry, with ongoing research focused on developing more efficient and selective preparation methods. numberanalytics.comrsc.org

Specific Focus on 1,2-Dimethyl-3-nitrobenzene (B167072) in Contemporary Chemical Research

This compound, also known by its synonym 3-nitro-o-xylene, is a substituted nitroaromatic compound with the chemical formula C₈H₉NO₂. biosynth.comnih.govnist.gov It consists of a benzene (B151609) ring substituted with two methyl groups at the 1 and 2 positions and a nitro group at the 3 position. ontosight.ai This compound serves as a valuable intermediate in organic synthesis. rasayanjournal.co.in

In contemporary chemical research, this compound is investigated for its role as a precursor in the synthesis of more complex molecules. solubilityofthings.comscbt.com For example, it is used in the preparation of 2-methyl-3-nitrobenzylidene diacetate. scbt.com Furthermore, its specific substitution pattern, featuring both electron-donating methyl groups and an electron-withdrawing nitro group, makes it a subject of interest for studying substitution reactions and reaction mechanisms in organic chemistry. solubilityofthings.com Researchers have also explored its electrostatic properties through both experimental X-ray charge density analysis and theoretical calculations to understand intramolecular charge transfer. rasayanjournal.co.in

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉NO₂ biosynth.comnist.govscbt.com |

| Molecular Weight | 151.16 g/mol biosynth.comscbt.com |

| Appearance | Pale yellow oil or liquid ontosight.ainih.gov |

| Melting Point | 7-9 °C (lit.) sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 245 °C (lit.) sigmaaldrich.comsigmaaldrich.com |

| Density | 1.129 g/mL at 25 °C (lit.) sigmaaldrich.comsigmaaldrich.com |

| Solubility | Insoluble in water solubilityofthings.comnoaa.gov, Soluble in organic solvents like ethanol, acetone, and dichloromethane (B109758) solubilityofthings.com |

| Refractive Index | n20/D 1.543 (lit.) sigmaaldrich.comsigmaaldrich.com |

Spectroscopic Data of this compound

While detailed spectra are not provided in the search results, the NIST Chemistry WebBook indicates the availability of mass spectrum (electron ionization) data for this compound. nist.gov

Synthesis and Reactions

Synthesis of this compound

The primary method for synthesizing aromatic nitro compounds is through the nitration of aromatic hydrocarbons. rsc.org For this compound, this would involve the nitration of o-xylene (B151617).

Chemical Reactions of this compound

The chemical reactivity of this compound is dictated by the presence of the nitro group and the two methyl groups on the benzene ring.

Reduction of the Nitro Group: A common reaction for nitroaromatic compounds is the reduction of the nitro group to an amine group (-NH2). numberanalytics.com This transformation is significant as the resulting aromatic amines are valuable intermediates in the synthesis of dyes and pharmaceuticals. ontosight.ai

Reactions as an Intermediate: this compound is utilized as a starting material in the synthesis of other organic compounds. solubilityofthings.com For instance, it is a precursor for preparing 2-methyl-3-nitrobenzylidene diacetate. scbt.com It also serves as a plasticizer in the preparation of ion-selective electrodes. sigmaaldrich.com

Applications and Research

Use as a Chemical Intermediate

This compound is primarily used as an intermediate in the chemical industry. ontosight.airasayanjournal.co.in Its structural features make it a useful precursor for the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals. ontosight.aisolubilityofthings.com The nitro group's ability to be converted into other functional groups, particularly the amine group, is a key aspect of its utility. ontosight.ai

Recent Research Findings

Recent research on this compound has focused on understanding its fundamental chemical and physical properties. Studies have been conducted to analyze its electrostatic properties using high-resolution single-crystal X-ray diffraction and theoretical methods. rasayanjournal.co.in These investigations provide insights into the intramolecular charge transfer and molecular dipole moment. rasayanjournal.co.in Additionally, it has been used as an internal standard in the GC-MS analysis of various chlorophenols. sigmaaldrich.com The compound has also been employed as a plasticizer in the development of potassium-selective microelectrodes. sigmaaldrich.com Chromatographic methods for its analysis and separation have also been developed. sielc.com

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHAWXWFPBPFOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Record name | 1,2-DIMETHYL-3-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025132 | |

| Record name | 1,2-Dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-dimethyl-3-nitrobenzene is a yellow liquid. (NTP, 1992), Liquid | |

| Record name | 1,2-DIMETHYL-3-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,2-dimethyl-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

473 °F at 760 mmHg (NTP, 1992), 240 °C | |

| Record name | 1,2-DIMETHYL-3-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethyl-3-nitrobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

225 °F (NTP, 1992) | |

| Record name | 1,2-DIMETHYL-3-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in most organic solvents, Soluble in ethanol and carbon tetrachloride | |

| Record name | 1,2-DIMETHYL-3-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethyl-3-nitrobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1402 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1402 g/cu cm at 20 °C | |

| Record name | 1,2-DIMETHYL-3-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethyl-3-nitrobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.22 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 1,2-DIMETHYL-3-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0172 mm Hg at 25 °C /extrapolated/ | |

| Record name | 1,2-Dimethyl-3-nitrobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow oil | |

CAS No. |

83-41-0, 25168-04-1 | |

| Record name | 1,2-DIMETHYL-3-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Nitro-o-xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl-3-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitro-o-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-dimethyl-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nitroxylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITRO-O-XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49GNX4CY5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-Dimethyl-3-nitrobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

45 to 48 °F (NTP, 1992), 15 °C | |

| Record name | 1,2-DIMETHYL-3-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethyl-3-nitrobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Transformations of 1,2 Dimethyl 3 Nitrobenzene

Synthesis of 1,2-Dimethyl-3-nitrobenzene (B167072)

This compound, also known as 3-nitro-o-xylene, is a significant chemical intermediate. ontosight.ainih.govsolubilityofthings.com Its synthesis is primarily achieved through the nitration of o-xylene (B151617), a process that has been the subject of extensive research to control the resulting isomer distribution.

Nitration Reactions: Regioselectivity and Isomeric Distribution

The direct nitration of o-xylene typically yields a mixture of two primary isomers: this compound and 1,2-dimethyl-4-nitrobenzene. researchgate.netresearchgate.net The inherent directing effects of the two methyl groups on the aromatic ring lead to substitution at the positions ortho and para to them, which correspond to the 3- and 4-positions of the o-xylene molecule.

The classical method for nitrating o-xylene involves a mixture of nitric acid and sulfuric acid. google.comgoogle.com This approach, however, often results in a nearly equimolar mixture of the 3-nitro and 4-nitro isomers, with some studies reporting a slight excess of the 3-nitro isomer. researchgate.netgoogle.comgoogle.com For instance, conventional nitration can produce a mixture containing 55% 3-nitro-o-xylene and 45% 4-nitro-o-xylene. google.com

Influence of Nitrating Agents and Reaction Conditions on Isomer Ratios

The regioselectivity of the nitration of o-xylene is highly dependent on the nitrating agent and the reaction conditions employed. nih.govacs.org Researchers have explored various systems to influence the isomer ratio, often with the goal of maximizing the yield of a specific isomer.

A key finding is that the choice of nitrating agent can significantly alter the product distribution. acs.org For example, using a nitrating mixture of fuming nitric acid and sulfuric acid has been shown to favor the formation of this compound over the 4-nitro isomer. acs.org Conversely, employing fuming nitric acid alone leads to a higher selectivity for 1,2-dimethyl-4-nitrobenzene. acs.org

The use of solid acid catalysts, such as zeolites, has also been investigated to achieve higher regioselectivity. researchgate.netresearchgate.netgoogle.com Zeolite H-beta, for instance, has demonstrated the ability to nitrate (B79036) o-xylene with high regioselectivity in the liquid phase. researchgate.net Vapor-phase nitration over H-beta zeolite using dilute nitric acid has also been shown to be a selective method for producing 4-nitro-o-xylene. google.com

Furthermore, the addition of other acids can influence the isomer distribution. The use of nitrogen dioxide in the presence of Brønsted or Lewis acids has been shown to improve the selectivity for 4-nitro-o-xylene. figshare.comtandfonline.com It has been observed that Lewis acids have a more pronounced effect than Brønsted acids in this regard. tandfonline.com

The reaction temperature is another critical parameter. Studies have shown that controlling the temperature during nitration can affect the final isomer ratio. researchgate.net

Below is a table summarizing the influence of different nitrating systems on the isomer distribution in the nitration of o-xylene.

| Nitrating Agent/System | 3-Nitro-o-xylene (%) | 4-Nitro-o-xylene (%) | Reference(s) |

| Nitric Acid and Sulfuric Acid | 55 | 45 | google.com |

| Nitric Acid and Sulfuric Acid | 45-69 | 31-55 | researchgate.netresearchgate.net |

| Fuming Nitric Acid and Sulfuric Acid | Higher Selectivity | Lower Selectivity | acs.org |

| Fuming Nitric Acid | Lower Selectivity | Higher Selectivity | acs.org |

| Nitronium salts in tetramethylene sulfone | 79.7 | 20.3 | google.com |

| Nitronium salts in nitromethane | 68.6 | 31.4 | google.com |

| Nitrato-complexes of zirconium (IV) and iron (III) | Favored | google.com | |

| Nitrogen dioxide with ozone | 34 | 46 | google.com |

| Nitric acid over Zeolite H-beta (liquid phase) | 37 | 63 | researchgate.net |

| Nitric acid over Zeolite H-beta (vapor phase) | Higher Selectivity | google.com | |

| NO2 with BiCl3 | High Selectivity (ratio 4-/3- = 3.91) | tandfonline.com | |

| Mercury(II) catalyzed nitration | 23 | 77 | dtic.mil |

Methodologies for Isomer Separation and Purification

Due to the formation of isomeric mixtures during the nitration of o-xylene, effective separation and purification methods are crucial for obtaining pure this compound. tandfonline.comtandfonline.com

Gas chromatography has been identified as a viable technique for the analytical separation of nitroxylene isomers. tandfonline.comtandfonline.com Various stationary phases, including ninhydrin, luminol, violuric acid, thymine, alloxane, orotic acid, imidazole, phthalimide, and nicotinic acid, have been shown to effectively resolve all the nitroxylene isomers. tandfonline.com

For larger-scale purifications, physical methods such as distillation and crystallization are often employed. The differences in the physical properties of the isomers, such as their boiling points and melting points, can be exploited for their separation. The crude nitrated product often undergoes washing steps to remove acidic impurities. This can involve washing with water and a basic solution, such as an alkali, followed by drying. google.comgoogle.com

Derivatization from Related Precursors in Organic Synthesis

While direct nitration of o-xylene is the most common route, this compound can also be synthesized through the derivatization of other substituted benzene (B151609) compounds. This approach is a fundamental strategy in organic synthesis, where the order of substituent introduction is critical to achieving the desired isomer. libretexts.org

For example, a precursor already containing a bromine atom and two methyl groups, such as 1-bromo-2,3-dimethylbenzene, could theoretically be nitrated to yield a bromo-dimethyl-nitrobenzene derivative. medchemexpress.com The existing substituents would direct the incoming nitro group, and subsequent removal of the bromine atom would lead to the target molecule. The synthesis of polysubstituted benzenes often involves a retrosynthetic analysis to determine the optimal sequence of reactions. libretexts.org

Chemical Transformations Involving this compound

This compound is a versatile intermediate that can undergo various chemical transformations, with the reduction of the nitro group being one of the most significant. ontosight.ai

Reduction Reactions: Catalytic Hydrogenation to Corresponding Amines

The reduction of the nitro group in this compound to an amino group is a key transformation, yielding 2,3-dimethylaniline. ontosight.aiairccse.comisroset.org This amine is a valuable building block in the synthesis of pharmaceuticals, dyes, and agrochemicals. ontosight.ai

Catalytic hydrogenation is a widely used and efficient method for this reduction. airccse.comisroset.orgmasterorganicchemistry.com This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. masterorganicchemistry.com

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum, and nickel. airccse.comisroset.orgmasterorganicchemistry.com The reaction is often carried out in a solvent, such as ethanol. airccse.comisroset.org

Studies on the catalytic hydrogenation of dimethyl-nitrobenzene have shown that the reaction rate is influenced by several factors, including temperature, hydrogen pressure, and catalyst loading. airccse.comisroset.orgsciencepublishinggroup.comscribd.com An increase in these parameters generally leads to an increase in the reaction conversion. airccse.comisroset.org The reaction kinetics have been reported to be approximately first-order with respect to both the dimethyl-nitrobenzene concentration and the hydrogen pressure. airccse.com

The table below provides a summary of typical conditions for the catalytic hydrogenation of dimethyl-nitrobenzene.

| Catalyst | Solvent | Temperature Range | Pressure Range | Product | Reference(s) |

| 5% Pd/C | Ethanol | 343–403 K | 4–10 bar H₂ | Dimethyl-aniline | airccse.comisroset.org |

| Ni | Ethanol | 343–403 K | 4–10 bar H₂ | Dimethyl-aniline | sciencepublishinggroup.comscribd.com |

| Fe, Sn, or Zn with HCl | - | - | - | Amine | masterorganicchemistry.com |

| Pd, Pt, or Ni with H₂ | - | - | - | Amine | masterorganicchemistry.com |

Aromatic Substitution Reactions

The benzene ring of this compound is subject to further substitution reactions, with the regiochemical outcome dictated by the directing effects of the existing methyl and nitro groups.

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene ring control the position of the incoming electrophile. masterorganicchemistry.com The two methyl groups (-CH₃) are activating groups and are ortho, para-directing. The nitro group (-NO₂) is a powerful deactivating group and is meta-directing. makingmolecules.com

In this compound, the directing effects are as follows:

The C1-methyl group directs incoming electrophiles to the C2 (occupied), C4, and C6 positions.

The C2-methyl group directs to the C1 (occupied), C3 (occupied), and C5 positions.

The C3-nitro group directs to the C1 (occupied) and C5 positions.

The positions are therefore activated or deactivated to different extents. The C5 position is strongly favored as it is para to the C2-methyl group and meta to the C1-methyl and C3-nitro groups. The C4 and C6 positions are also potential sites for substitution. The synthesis of this compound itself, via the nitration of o-xylene, illustrates these principles, yielding a mixture of this compound and 1,2-dimethyl-4-nitrobenzene. rsc.org The ratio of these isomers can vary depending on the reaction conditions, such as the concentration of sulfuric acid used with nitric acid. rsc.org

The reaction of this compound with chlorine under radical-generating conditions (e.g., UV light or chemical initiators) leads to two competing reaction pathways: side-chain chlorination and chlorodenitration. ethz.ch

Side-Chain Chlorination: This involves the substitution of hydrogen atoms on the methyl groups with chlorine atoms.

Chlorodenitration: This is a more unusual pathway involving the substitution of the nitro group (-NO₂) with a chlorine atom, yielding 1-chloro-2,3-dimethylbenzene. ethz.ch

Research has shown that the selectivity between these two pathways can be influenced by reaction parameters. A key objective has been to optimize the formation of 1-chloro-2,3-dimethylbenzene. ethz.ch It was found that decreasing the reactant concentration and using a low concentration of chlorine radicals favors the chlorodenitration reaction. ethz.ch A mechanistic model involving a radical ion pair has been proposed to describe both competing reactions simultaneously. ethz.ch

Formation of Complex Derivatives

This compound serves as a starting material for the synthesis of more complex and functionally diverse molecules.

Mefenamic Acid: This compound is a key raw material in the synthesis of mefenamic acid, a widely used nonsteroidal anti-inflammatory drug (NSAID). nih.gov

1-Chloroanthraquinone Intermediate: As mentioned, the chlorodenitration of this compound yields 1-chloro-2,3-dimethylbenzene. This product is a potential intermediate for the synthesis of 1-chloroanthraquinone, which is a precursor for various dyes. ethz.ch

5-Bromo-1,2-dimethyl-3-nitrobenzene: The benzene ring can undergo further electrophilic aromatic substitution, such as bromination, to yield derivatives like 5-Bromo-1,2-dimethyl-3-nitrobenzene. This bromo-derivative is used as an intermediate in the synthesis of more complex organic molecules and is investigated for potential pharmacological properties.

Synthesis of Specific Benzylidene Diacetates

The conversion of this compound into its corresponding benzylidene diacetate, specifically 2,3-dimethyl-6-nitrobenzylidene diacetate, is a multi-step process. This transformation first requires the selective oxidation of one of the methyl groups to an aldehyde, followed by the reaction of the aldehyde with acetic anhydride (B1165640).

The initial step involves the formation of 2,3-dimethyl-6-nitrobenzaldehyde (B3184277) from this compound. One reported method to achieve this involves the oxidation of the corresponding benzyl (B1604629) alcohol. For instance, the synthesis of 2,3-dimethyl-6-nitrobenzaldehyde has been accomplished with high efficiency through the oxidation of 2,3-dimethyl-6-nitrobenzenemethanol (B8494024). prepchem.com In this procedure, a solution of 2,3-dimethyl-6-nitrobenzenemethanol in dichloromethane (B109758) is added to a stirred mixture of pyridinium (B92312) chlorochromate (PCC) in dichloromethane. prepchem.com The reaction is stirred vigorously for several hours, after which the product is isolated and purified. prepchem.com

Another approach to a related intermediate involves the direct conversion of 2,3-dimethyl nitrobenzene (B124822) with a nitrite (B80452) in the presence of a soluble alkali and an organic solvent to produce 2-methyl-6-nitrobenzaldehyde (B11629) oxime. google.com This reaction proceeds through the in-situ formation of the aldehyde.

Once the 2,3-dimethyl-6-nitrobenzaldehyde is obtained, it can be converted to 2,3-dimethyl-6-nitrobenzylidene diacetate. This is typically achieved by reacting the aldehyde with acetic anhydride. Generally, the formation of benzylidene diacetates from benzaldehydes can be catalyzed by acids. The nitration of benzylidene diacetate itself in acetic anhydride with nitric acid is known to yield o-nitrobenzylidene diacetate, indicating that the nitro-substituted benzaldehyde (B42025) is compatible with acetic anhydride to form the corresponding diacetate. researchgate.net

Table 1: Synthesis of 2,3-Dimethyl-6-nitrobenzaldehyde

| Reactant | Reagent | Solvent | Reaction Time | Product Yield | Melting Point | Reference |

| 2,3-dimethyl-6-nitrobenzenemethanol | Pyridinium chlorochromate (PCC) | Dichloromethane | 4 hours | 93% | 66°-68° C | prepchem.com |

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating 1,2-dimethyl-3-nitrobenzene (B167072) from complex mixtures, enabling its quantification and the profiling of related impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of this compound. A reverse-phase (RP) HPLC method has been developed for its separation, offering a simple and effective analytical approach. sielc.com Method development focuses on optimizing the mobile phase composition and column chemistry to achieve high resolution and symmetrical peak shapes.

A specific method utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, suitable for separating this compound. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometric detection (LC-MS), the non-volatile phosphoric acid is typically replaced with a volatile acid, such as formic acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.com The use of columns with smaller particles (e.g., 3 µm) is also an option for faster Ultra-High-Performance Liquid Chromatography (UPLC) applications. sielc.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | sielc.com |

| Application | Analytical purity, impurity profiling, preparative separation | sielc.com |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is particularly useful for analyzing this compound within complex sample matrices. Various GC-based methods have been developed for the detection of nitroaromatic compounds. cdc.govepa.gov

A key application of this compound in GC analysis is its use as an internal standard. An internal standard is a compound added to a sample in a known concentration to facilitate the accurate quantification of other analytes by correcting for variations in injection volume and instrument response. For instance, this compound has been successfully used as an internal standard for the GC-MS analysis of 2,4-dichlorophenol, 2,4,6-trichlorophenol, and pentachlorophenol. sigmaaldrich.com

The analysis of nitrobenzene (B124822) compounds in challenging matrices, such as cigarette smoke, often requires advanced GC techniques. Heart-cutting two-dimensional gas chromatography (2D-GC) can be employed to enhance separation selectivity and resolution for trace-level targets in highly complex samples. oup.com For the detection of nitrogen-containing compounds specifically, GC can be coupled with a nitrogen-selective detector like a Nitrogen Chemiluminescence Detector (NCD) or a Nitrogen-Phosphorus Detector (NPD), offering high selectivity and sensitivity. epa.govunime.it

Mass Spectrometric Identification and Elucidation

Mass Spectrometry (MS) is an indispensable tool for the structural confirmation and trace analysis of this compound. It provides detailed information about the molecular weight and elemental composition of the analyte and its fragments.

Electron Ionization (EI) is a hard ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules, leading to extensive and reproducible fragmentation. wikipedia.orglibretexts.org This fragmentation is highly valuable for structural elucidation, as the resulting pattern serves as a molecular fingerprint.

The EI mass spectrum of this compound (C8H9NO2, molecular weight: 151.16 g/mol ) exhibits a characteristic fragmentation pattern. nist.gov The NIST Mass Spectrometry Data Center provides reference spectra for this compound, showing key fragment ions. nist.govnih.gov The analysis of these fragments helps in confirming the structure of the molecule. For example, the loss of nitro (-NO2) or methyl (-CH3) groups, and rearrangements of the aromatic ring lead to a series of diagnostic ions. The most abundant peaks in the spectrum provide clues to the most stable fragment structures.

| m/z (mass-to-charge ratio) | Relative Intensity | Possible Fragment Identity | Reference |

|---|---|---|---|

| 151 | Base Peak | [M]+• (Molecular Ion) | nist.gov |

| 134 | High | [M-OH]+ | nih.gov |

| 105 | Moderate | [M-NO2]+ | nist.gov |

| 77 | High | [C6H5]+ (Phenyl Cation) | nih.gov |

| 79 | High | [C6H7]+ | nih.gov |

The coupling of mass spectrometry with chromatographic separation techniques (hyphenated techniques) combines the separation power of chromatography with the detection and identification capabilities of MS.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier method for the analysis of this compound. It allows for the separation of the compound from other volatile components in a mixture before it enters the mass spectrometer for detection and identification. This technique is widely used for the trace analysis of nitroaromatic compounds in environmental samples, such as water, and for impurity profiling in chemical products. nih.govresearchgate.net The use of this compound as an internal standard in GC-MS analyses demonstrates the reliability and accuracy of this coupled technique for quantification. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for compounds that may not be suitable for GC due to low volatility or thermal instability. As mentioned, HPLC methods for this compound can be made MS-compatible by using volatile mobile phase additives like formic acid. sielc.com This allows the effluent from the HPLC column to be directly introduced into the mass spectrometer, enabling the analysis of the compound and its non-volatile impurities in various matrices, which is particularly useful in fields like pharmacokinetics. sielc.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,2-dimethyl-3-nitrobenzene, and how can reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves nitration of ortho-xylene derivatives. For example, nitration of 1,2-dimethylbenzene (ortho-xylene) under controlled acidic conditions (e.g., HNO₃/H₂SO₄) at 0–5°C can yield the 3-nitro isomer. Reaction parameters like temperature, stoichiometry, and acid strength must be optimized to minimize byproducts such as 4-nitro isomers . Alternative methods include nucleophilic aromatic substitution using 1-chloro-2-nitrobenzene derivatives with methylating agents, though regioselectivity challenges may arise .

Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography be used to confirm the structure of this compound?

- Methodological Answer :

- NMR : H NMR reveals distinct aromatic proton splitting patterns due to electron-withdrawing nitro and methyl groups. C NMR identifies carbons adjacent to substituents (e.g., nitro at C3, methyl at C1/C2) .

- X-ray crystallography : Programs like SHELXL refine crystal structures using diffraction data to resolve bond lengths and angles, critical for distinguishing positional isomers .

- Mass spectrometry : Molecular ion peaks (m/z 151 for C₈H₉NO₂) and fragmentation patterns confirm the nitro and methyl group positions .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) due to its classification as a hazardous chemical (CAS 83-41-0) .

- Avoid cellulose-based absorbents during spills, as nitroaromatics may react exothermically. Instead, use inert materials like silica gel .

- Monitor vapor exposure limits (if available) and ensure proper waste disposal to prevent environmental contamination .

Q. How can researchers distinguish between positional isomers (e.g., 3-nitro vs. 4-nitro derivatives) of dimethylnitrobenzene?

- Methodological Answer :

- Chromatography : HPLC or GC with polar stationary phases separates isomers based on retention times .

- Vibrational spectroscopy : IR spectra show distinct NO₂ stretching frequencies (~1520 cm⁻¹ for meta vs. para positions) due to electronic environments .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cyclization reactions with 1,3-dithiols?

- Methodological Answer : The nitro group activates the aromatic ring for nucleophilic attack. In reactions with 1,3-dithiols, the electron-deficient C3 position undergoes thiolate addition, followed by cyclization to form dihydrobenzodithiepines. Kinetic studies (e.g., monitoring intermediates via stopped-flow UV-Vis) and DFT calculations can validate proposed mechanisms .

Q. How should researchers address contradictions in experimental data (e.g., solubility discrepancies) for this compound?

- Methodological Answer :

- Cross-validation : Compare solubility measurements across solvents (e.g., benzene vs. methylene chloride) using standardized methods (e.g., shake-flask technique) .

- Error analysis : Identify confounding factors like impurities (e.g., isomer contamination) or temperature fluctuations during measurements .

Q. What computational strategies are effective for modeling the thermodynamic stability and reaction pathways of this compound?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA software to compute Gibbs free energy profiles for nitration or substitution reactions. Compare with experimental activation energies .

- Molecular dynamics : Simulate solvent effects on solubility and aggregation behavior using force fields like OPLS-AA .

Q. How is this compound applied in environmental analysis, and what are its limitations as a reference standard?

- Methodological Answer :

- GC-MS calibration : It serves as a standard for quantifying nitroaromatic pollutants due to its stability and distinct retention time. Pre-concentration via solid-phase extraction (SPE) improves detection limits in water samples .

- Limitations : Photo-degradation under UV light may alter its structure, necessitating dark storage conditions during long-term studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.